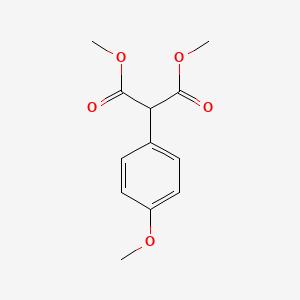

1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate

Description

The compound is structurally characterized by two methyl ester groups and a para-methoxy-substituted aromatic ring directly attached to the malonate core. The compound is primarily utilized in pharmaceutical and chemical synthesis as an intermediate, leveraging the electron-donating methoxy group to modulate reactivity in coupling or alkylation reactions .

Properties

IUPAC Name |

dimethyl 2-(4-methoxyphenyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-9-6-4-8(5-7-9)10(11(13)16-2)12(14)17-3/h4-7,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAMMXDRXHIAGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed α-Arylation of Dimethyl Malonate

The most efficient route to 1,3-dimethyl 2-(4-methoxyphenyl)propanedioate involves palladium-catalyzed α-arylation of dimethyl malonate with 4-bromoanisole (4-methoxybromobenzene). This method, adapted from Cívicos et al. (2017), employs a Pd₂(dba)₃ catalyst and a bulky phosphine ligand to facilitate cross-coupling.

Reaction Conditions and Optimization

The reaction proceeds under the following optimized conditions:

- Catalyst system : Pd₂(dba)₃ (2.5 mol%), tBu₃PHBF₄ (10 mol%).

- Base : K₃PO₄ (3 equivalents).

- Solvent : Toluene.

- Temperature : 70°C for 20 hours.

Under these conditions, the aryl bromide undergoes oxidative addition to the palladium center, followed by deprotonation of dimethyl malonate to form a stabilized enolate. Transmetalation and reductive elimination yield the α-arylated product. The para-methoxy group on the aryl bromide enhances electrophilicity, enabling a coupling yield of 83% for analogous substrates.

Table 1: Key Parameters for α-Arylation

| Parameter | Value |

|---|---|

| Catalyst Loading | 2.5 mol% Pd₂(dba)₃ |

| Ligand | tBu₃PHBF₄ (10 mol%) |

| Base | K₃PO₄ (3 equiv) |

| Solvent | Toluene |

| Reaction Time | 20 hours |

| Yield (Analogous Cases) | 41–83% |

Workup and Purification

Post-reaction, the mixture is cooled, diluted with ethyl acetate, and washed with diluted hydrochloric acid to remove residual base. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. Flash column chromatography (hexane/ethyl acetate gradient) isolates the product as a pale-yellow solid.

Alternative Synthetic Routes

Esterification of Propanedioic Acid Derivatives

An alternative approach involves esterification of 2-(4-methoxyphenyl)propanedioic acid with methanol under acidic conditions. While this method is less common due to the limited commercial availability of the diacid, it offers a straightforward pathway when the diacid is accessible.

Procedure :

Microwave-Assisted Hydrolysis-Decarboxylation

While primarily used for synthesizing arylacetic acids, microwave-assisted hydrolysis of α-arylmalonates can be adapted to optimize reaction times. For example, KOH-mediated hydrolysis under microwave irradiation (90°C, 150 W, 20 minutes) achieves near-quantitative conversion in some cases. However, this method is more relevant to derivative synthesis than direct preparation of the dimethyl ester.

Physicochemical Characterization

Spectral Data

Mechanistic Insights

The palladium-catalyzed α-arylation mechanism proceeds via three key steps:

- Oxidative Addition : Pd⁰ inserts into the C–Br bond of 4-bromoanisole, forming a Pd(II) complex.

- Deprotonation : The malonate enolate is generated via base-mediated deprotonation.

- Transmetalation/Reductive Elimination : The enolate transfers to Pd, followed by C–C bond formation and catalyst regeneration.

The para-methoxy group’s electron-donating effect stabilizes the transition state, enhancing reaction efficiency compared to ortho- or meta-substituted analogs.

Industrial Applications and Scalability

Large-scale synthesis (e.g., 0.5 mol batches) has been demonstrated in patent literature, yielding >90% purity after distillation. Key considerations include:

- Cost Efficiency : Pd catalysts are expensive, but ligand recycling and flow chemistry mitigate costs.

- Safety : Bromobenzene derivatives require handling under inert atmospheres due to toxicity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Ester derivatives

Scientific Research Applications

1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and modulating its activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate and analogous malonate derivatives:

Structural and Functional Analysis

Substituent Effects :

- Electron-Donating vs. Electron-Withdrawing Groups :

- The 4-methoxyphenyl group in the target compound enhances resonance stabilization, favoring electrophilic aromatic substitution reactions. In contrast, the 4-nitrobenzyl group (Dimethyl (4-nitrobenzyl)malonate) is strongly electron-withdrawing, increasing reactivity in SN2 reactions but reducing stability under acidic conditions .

- The 2-methoxyphenoxy group (Dimethyl (2-methoxyphenoxy)malonate) introduces steric hindrance and polarity due to the ether oxygen, making it less reactive in non-polar solvents compared to the target compound .

Physical Properties :

- Boiling Points : Dimethyl 2-(4-methoxybenzyl)malonate exhibits a significantly higher boiling point (335°C) than the target compound, attributed to the extended alkyl chain (benzyl group) enhancing van der Waals interactions .

- Hazard Profiles : The nitro derivative (Dimethyl (4-nitrobenzyl)malonate) is classified as an irritant (Xi), whereas the methoxy-substituted analogues (e.g., target compound) lack documented hazards, suggesting safer handling .

Applications: Pharmaceutical Intermediates: The target compound’s methoxy group facilitates regioselective coupling in API synthesis, whereas the nitro derivative is preferred in high-energy intermediates for explosives or dyes . Material Science: The phenoxy derivative (Dimethyl (2-methoxyphenoxy)malonate) is used in UV stabilizers due to its aryl ether structure, which absorbs harmful radiation .

Research Findings

- Synthetic Utility: Studies highlight that para-substituted methoxy groups (as in the target compound) improve yield in palladium-catalyzed cross-coupling reactions compared to ortho-substituted analogues (e.g., Dimethyl (2-methoxyphenoxy)malonate), where steric effects hinder catalysis .

- Thermal Stability : The benzyl-substituted malonate (Dimethyl 2-(4-methoxybenzyl)malonate) demonstrates superior thermal stability (TGA data inferred from high boiling point), making it suitable for high-temperature processes .

Biological Activity

1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate, also known as dimethyl 2-(4-methoxyphenyl)propanedioate, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula: C13H14O5

- CAS Number: 71146-13-9

- Molecular Weight: 250.25 g/mol

The compound features a methoxyphenyl group attached to a propanedioate backbone, which is significant for its biological interactions.

Biological Activities

This compound exhibits various biological activities, including:

- Antioxidant Activity: Research indicates that compounds with similar structures can exhibit antioxidant properties due to their ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects: Studies have shown that derivatives of methoxyphenyl compounds can inhibit inflammatory pathways, particularly through the modulation of cyclooxygenase (COX) enzymes and lipoxygenases (LOX) .

- Anticancer Potential: Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has been observed to induce apoptosis in breast cancer cells by activating caspase pathways .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- Interaction with Enzymes: The compound likely interacts with specific enzymes involved in metabolic pathways. For example, it may inhibit the activity of lipoxygenases (LOX), which play a role in inflammation .

- Modulation of Signaling Pathways: Similar compounds have been shown to affect signaling pathways related to cell survival and apoptosis, suggesting a possible mechanism for its anticancer effects.

Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Exhibits free radical scavenging ability | |

| Anti-inflammatory | Inhibits COX and LOX enzyme activity | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study: Anticancer Research

A study published in 2023 investigated the effect of various methoxyphenyl derivatives on breast cancer cell lines. The findings indicated that this compound significantly reduced cell viability and induced apoptosis through caspase activation. The IC50 value was determined to be approximately 25 µM, indicating moderate potency compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Dimethyl 2-(4-methoxyphenyl)propanedioate?

- Methodological Answer : The compound is typically synthesized via esterification or condensation reactions. For example, analogous propanedioate esters (e.g., 1,3-dimethyl 2-[(4-methoxyphenyl)methylene]propanedioate) are prepared using Knoevenagel condensation, where the active methylene group reacts with an aldehyde or aryl substituent under acidic or basic conditions . Optimize reaction conditions (e.g., solvent, catalyst) based on substituent reactivity. Purification often involves recrystallization or column chromatography. Reference standards (e.g., TRC chemical catalog entries) can guide analytical validation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : While specific hazard data for this compound is limited, general precautions for malonate esters apply:

- Use personal protective equipment (PPE): gloves, lab coat, and eye protection.

- Work in a fume hood to avoid inhalation of vapors or dust.

- Store in a cool, dry place away from oxidizers.

- Refer to safety data sheets (SDS) of structurally similar compounds (e.g., dimethyl malonate derivatives) for emergency response guidelines .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Identify methoxy groups (δ ~3.8 ppm) and aromatic protons (δ ~6.8–7.4 ppm). The methyl ester groups appear as singlets (δ ~3.6–3.7 ppm).

- 13C NMR : Confirm carbonyl carbons (δ ~165–170 ppm) and quaternary carbons.

- Use 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals. Compare with published spectra of analogous aryl propanedioates .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use solvents like ethanol or ethyl acetate based on solubility.

- Column Chromatography : Employ silica gel with a gradient elution system (e.g., hexane/ethyl acetate).

- Monitor purity via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : Apply direct methods (e.g., SHELXT) for phase determination .

- Refinement : Use SHELXL for least-squares refinement. Key parameters include R-factor (<5%), space group assignment, and hydrogen bonding analysis. Validate with CCDC deposition .

Q. What methodologies assess the environmental persistence and ecotoxicity of propanedioate esters?

- Methodological Answer :

- OECD Guidelines : Conduct biodegradation (Test 301) and hydrolysis (Test 111) studies.

- Quantitative Structure-Activity Relationship (QSAR) : Predict log Kow and BCF (bioconcentration factor) using software like EPI Suite.

- Ecotoxicology Assays : Test acute toxicity in Daphnia magna or algae (e.g., OECD 202/201). Reference EPA search strategies for analogous malonates .

Q. How does the electronic nature of the 4-methoxyphenyl substituent influence reactivity in propanedioate derivatives?

- Methodological Answer :

- Computational Studies : Perform DFT calculations (e.g., Gaussian) to analyze electron density distribution and HOMO-LUMO gaps.

- Kinetic Experiments : Compare reaction rates with substituent variants (e.g., nitro vs. methoxy groups). Use Hammett plots to correlate σ values with reactivity .

Q. What role does this compound play in medicinal chemistry or biochemical assays?

- Methodological Answer :

- Drug Discovery : Explore its use as a building block for protease inhibitors or kinase modulators. Analogous compounds (e.g., DMMA) are applied in peptide synthesis and phage display libraries .

- Biochemical Assays : Functionalize the ester groups for bioconjugation (e.g., fluorescent probes). Validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.